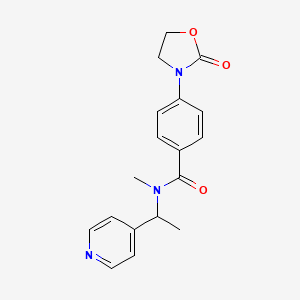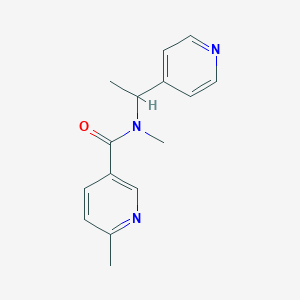
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, also known as MPPEB, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. MPPEB is a selective ligand for the sigma-1 receptor, which is a protein found in the endoplasmic reticulum of cells. This receptor is involved in various physiological processes, including neuronal signaling, cell survival, and ion channel regulation. In
Mécanisme D'action
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of these processes. The exact mechanism of action of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is still under investigation, but it is thought to involve the regulation of intracellular calcium levels and the modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments is its selective binding to the sigma-1 receptor, which allows for the specific modulation of cellular processes. However, one of the limitations of using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the research on N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. One area of research is in the development of more potent analogs of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide, which may have improved efficacy in lab experiments. Another area of research is in the investigation of the role of the sigma-1 receptor in various diseases, including neurodegenerative diseases and cancer. Finally, the potential therapeutic applications of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in the treatment of these diseases should be explored further.
In conclusion, N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide selectively binds to the sigma-1 receptor, leading to the modulation of various cellular processes. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been studied in the context of neuroscience and cancer research, and has been shown to have various biochemical and physiological effects. While there are limitations to using N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide in lab experiments, there are several future directions for research on this compound, including the development of more potent analogs and the investigation of its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide involves several steps. The first step involves the reaction of 1-bromo-4-(phenylethynyl)benzene with 4-pyridylmagnesium bromide to form 1-(4-pyridyl)-4-phenylethynylbenzene. The second step involves the reaction of this compound with N-methyl-3-bromobutanamide to form N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide. The final step involves the purification of the compound using chromatography techniques.
Applications De Recherche Scientifique
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used in various scientific research applications due to its selective binding to the sigma-1 receptor. One of the main areas of research has been in the field of neuroscience, where N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has been used to study the role of the sigma-1 receptor in neuronal signaling and neurodegenerative diseases. N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide has also been studied in the context of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
N-methyl-3-phenyl-N-(1-pyridin-4-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14(16-7-5-4-6-8-16)13-18(21)20(3)15(2)17-9-11-19-12-10-17/h4-12,14-15H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMHWIFTYWVCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C(C)C1=CC=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)